molecular formula C19H14F2N2O4 B2749658 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate CAS No. 1210874-54-6

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate

Cat. No. B2749658
CAS RN: 1210874-54-6
M. Wt: 372.328
InChI Key: IGEBWHFYLVNLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl 2-benzamidoacetate group.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” could potentially be optimized to enhance its affinity for viral proteins, making it a candidate for antiviral drug development.

Anti-inflammatory Activity

The indole nucleus is found in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, derivatives of indole can be used to treat conditions like arthritis and other inflammatory disorders . The specific substitution pattern on the isoxazole ring of this compound may confer unique anti-inflammatory benefits.

Anticancer Activity

Indole derivatives are known to possess anticancer activities, targeting various pathways involved in cancer cell proliferation and survival . The difluorophenyl group in the compound may interact with cancer cell enzymes or receptors, providing a pathway for targeted cancer therapy.

Antimicrobial Activity

Compounds containing the indole scaffold have shown effectiveness against a range of microbial pathogens. The benzamidoacetate moiety could be investigated for its potential to disrupt bacterial cell wall synthesis or interfere with microbial DNA replication .

Antidiabetic Activity

Indole derivatives have been explored for their utility in managing diabetes, possibly by influencing insulin secretion or glucose metabolism . The compound’s ability to bind to receptors or enzymes involved in metabolic processes could be harnessed to develop new antidiabetic medications.

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to inhibit the growth of Plasmodium species makes them valuable in this field . The unique structure of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” might offer new avenues for creating more effective antimalarial drugs.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c20-13-6-7-15(16(21)8-13)17-9-14(23-27-17)11-26-18(24)10-22-19(25)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBWHFYLVNLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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